molecular formula C7H16ClN B1601484 (1R,2S)-2-Methylcyclohexanamine hydrochloride CAS No. 79389-41-6

(1R,2S)-2-Methylcyclohexanamine hydrochloride

Cat. No.: B1601484
CAS No.: 79389-41-6
M. Wt: 149.66 g/mol
InChI Key: XCLFCWFKPOQAHM-UOERWJHTSA-N
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Description

(1R,2S)-2-Methylcyclohexanamine hydrochloride is a chiral amine compound with significant importance in various fields of chemistry and industry. It is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methylcyclohexanamine hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-methylcyclohexanone using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the desired stereoisomer. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced further to form more saturated amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

(1R,2S)-2-Methylcyclohexanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, leading to the desired biological or chemical effect. The pathways involved often include binding to the active site, inducing conformational changes, and modulating the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Methylcyclohexanamine hydrochloride is unique due to its specific (1R,2S) configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from other similar compounds .

Properties

IUPAC Name

(1R,2S)-2-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLFCWFKPOQAHM-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79389-41-6
Record name 2-Methylcyclohexylamine hydrochloride, (1R,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WRZ964ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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